molecular formula C6H7N3S B12962647 2-((((Methylamino)methyl)thio)methylene)malononitrile

2-((((Methylamino)methyl)thio)methylene)malononitrile

Cat. No.: B12962647
M. Wt: 153.21 g/mol
InChI Key: YJOYNPHSDVIRGE-UHFFFAOYSA-N
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Description

2-((((Methylamino)methyl)thio)methylene)malononitrile is a malononitrile derivative characterized by a methylamino-methylthio substituent attached to a methylene-malononitrile core. These compounds belong to the α,α-dicyanoketene-N,S-acetal family, which are versatile intermediates in heterocyclic synthesis and exhibit diverse biological activities . The methylamino-methylthio group in the target compound may influence its electronic properties, solubility, and reactivity compared to analogs with bulkier or electron-withdrawing substituents.

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

2-(methylaminomethylsulfanylmethylidene)propanedinitrile

InChI

InChI=1S/C6H7N3S/c1-9-5-10-4-6(2-7)3-8/h4,9H,5H2,1H3

InChI Key

YJOYNPHSDVIRGE-UHFFFAOYSA-N

Canonical SMILES

CNCSC=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Methylamino)methyl)thio)methylene)malononitrile typically involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 2-((((Methylamino)methyl)thio)methylene)malononitrile involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((((Methylamino)methyl)thio)methylene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Scientific Research Applications

2-((((Methylamino)methyl)thio)methylene)malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((((Methylamino)methyl)thio)methylene)malononitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Substituents like 4-chlorophenylamino (2a) enhance electrophilicity, favoring nucleophilic attack in cyclocondensation reactions .
  • Thiophene Derivatives : The 3-methylthiophene substituent (as in ) introduces π-conjugation, which may enhance optical properties.

Key Differences :

  • Reaction Time : Reactions with aromatic amines (e.g., p-chloroaniline) require prolonged reflux (1 week) compared to aliphatic amines (12 hours) .
  • Catalysts : Triethylamine (TEA) is often used to deprotonate amines, accelerating substitution .

Physicochemical Properties

Compound Density (g/cm³) Boiling Point (°C) Solubility Spectral Features (IR)
2-(Amino(methylthio)methylene)malononitrile N/A N/A Ethanol, DMF NH₂ absorption bands absent
2-[(4-Chlorophenylamino)(methylthio)methylene]malononitrile (2a) N/A N/A Ethanol C=O amide NH bands at ~3300 cm⁻¹
2-((3-Methylthiophen-2-yl)methylene)malononitrile 1.25 (predicted) 348.3 (predicted) Organic solvents C≡N stretches at ~2200 cm⁻¹

Notable Trends:

  • Solubility: Aliphatic amine derivatives (e.g., morpholino) show better solubility in polar solvents than aromatic analogs .
  • Thermal Stability : Thiophene-containing derivatives exhibit higher predicted boiling points due to extended conjugation .

Structure-Activity Relationships :

  • Electron-Deficient Cores : Enhance interaction with biological targets (e.g., enzyme active sites) .
  • Bulkier Substituents : Improve pharmacokinetic profiles but may reduce cell membrane permeability .

Biological Activity

2-((((Methylamino)methyl)thio)methylene)malononitrile is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on enzyme inhibition, anticancer effects, anti-inflammatory and antimicrobial activities, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a malononitrile moiety and a thioether functional group. Its chemical formula is C6H8N4SC_6H_8N_4S, and its structure allows for various interactions with biological targets, contributing to its pharmacological profile.

Biological Activity Overview

The biological activity of 2-((((Methylamino)methyl)thio)methylene)malononitrile can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent:

  • Mechanism of Action : The compound has been shown to disrupt microtubule dynamics, similar to known anticancer agents. It binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies : Research indicates significant antiproliferative effects against various cancer cell lines. For instance, MCF-7 breast cancer cells exhibited an IC50 value of approximately 0.075 µM, demonstrating potent activity.
Cell LineIC50 Value (µM)Effect Observed
MCF-70.075Significant decrease in viability
A5490.1Induction of apoptosis
HepG20.05Cell cycle arrest

2. Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

  • Tubulin Inhibition : By binding to tubulin, it prevents its polymerization, disrupting mitotic spindle formation.
  • Other Targets : It has been observed to modulate signaling pathways involving proteins like heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival.

3. Anti-inflammatory Activity

Research has indicated that 2-((((Methylamino)methyl)thio)methylene)malononitrile can inhibit pro-inflammatory cytokines:

  • Cytokine Inhibition : The compound reduces levels of TNF-α and nitric oxide production in macrophages, suggesting potential applications in inflammatory diseases.

4. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens:

  • Bacterial Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential for treating infections.
MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Anticancer Evaluation : A study involving MCF-7 cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, corroborating its anticancer potential.
  • Microtubule Disruption : Another investigation utilized confocal microscopy to demonstrate that treatment with this compound led to significant alterations in microtubule organization within treated cells compared to controls.

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